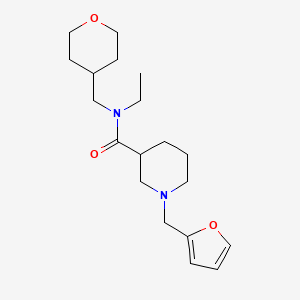![molecular formula C21H26N2O3 B5905035 N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide](/img/structure/B5905035.png)
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propan-2-yl group, and a propanoylamino group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Friedel-Crafts acylation of activated benzene rings in the presence of polyphosphoric acid. This reaction is used to prepare aromatic ketones, which are then further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide has several scientific research applications, including:
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide
- 1-(2-methoxyphenyl)propan-2-one
- 2-propanone, 1-(4-methoxyphenyl)-
Uniqueness
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-5-20(24)22-18-11-8-10-17(14-18)21(25)23(3)15(2)13-16-9-6-7-12-19(16)26-4/h6-12,14-15H,5,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUMRMJUSPRNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(C)C(C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-4-[(ethyl{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-6-methoxyphenol](/img/structure/B5904960.png)

![7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5904972.png)
![N-[1-(hydroxymethyl)propyl]-4-oxo-N-(3-thienylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5904979.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5904986.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine](/img/structure/B5905006.png)
![N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide](/img/structure/B5905021.png)
![N,N-dimethyl-3-[1-methyl-2-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)ethoxy]aniline](/img/structure/B5905029.png)
![(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol](/img/structure/B5905034.png)
![1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B5905050.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)
![[2,6-Dimethyl-4-[[methyl(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl]phenyl] acetate](/img/structure/B5905059.png)

